
Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride is an organic sulfur compound with the molecular formula C8H22Cl2N2S2. It is commonly used in various scientific and industrial applications due to its unique chemical properties. The compound appears as a white to almost white powder or crystalline solid and is known for its solubility in water, forming a nearly transparent solution .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride typically involves the reaction of 2-dimethylaminoethanethiol with an oxidizing agent to form the disulfide bond. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2(CH3)2NCH2CH2SH+Oxidizing Agent→(CH3)2NCH2CH2S-SCH2CH2N(CH3)2
The resulting disulfide compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets stringent quality standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the disulfide bond is further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced back to the corresponding thiol, 2-dimethylaminoethanethiol, using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: It can participate in substitution reactions where the disulfide bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 2-dimethylaminoethanethiol.
Substitution: Various substituted disulfides depending on the reagents used.
科学研究应用
Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and as a sulfur source.
Biology: Employed in the study of redox biology and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds
作用机制
The mechanism of action of Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride involves the formation and cleavage of disulfide bonds. In biological systems, it can act as a redox-active compound, participating in thiol-disulfide exchange reactions. These reactions are crucial in maintaining the redox balance within cells and can influence various cellular processes, including protein folding and signal transduction .
相似化合物的比较
Cystamine Dihydrochloride: Similar in structure but lacks the dimethylamino groups.
Bis(2-aminoethyl) Disulfide Dihydrochloride: Contains amino groups instead of dimethylamino groups.
Bis(2-mercaptoethyl) Disulfide: Lacks the amino groups and is used primarily as a reducing agent.
Uniqueness: Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride is unique due to the presence of dimethylamino groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring specific redox properties and solubility characteristics .
属性
CAS 编号 |
17339-60-5 |
|---|---|
分子式 |
C8H21ClN2S2 |
分子量 |
244.9 g/mol |
IUPAC 名称 |
2-[2-(dimethylamino)ethyldisulfanyl]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C8H20N2S2.ClH/c1-9(2)5-7-11-12-8-6-10(3)4;/h5-8H2,1-4H3;1H |
InChI 键 |
ZKRMYUINGCACQZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCSSCCN(C)C.Cl.Cl |
规范 SMILES |
CN(C)CCSSCCN(C)C.Cl |
Key on ui other cas no. |
17339-60-5 |
Pictograms |
Irritant; Environmental Hazard |
相关CAS编号 |
1072-11-3 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


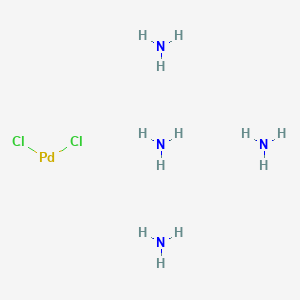



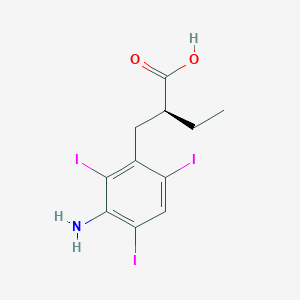
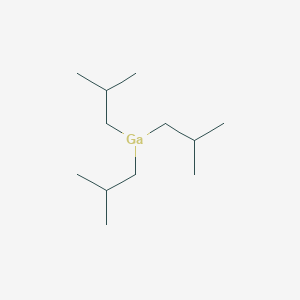
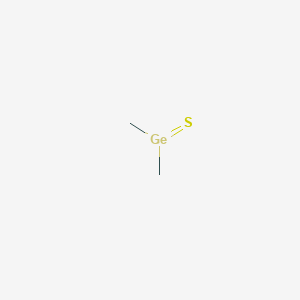
acetic acid](/img/structure/B99544.png)

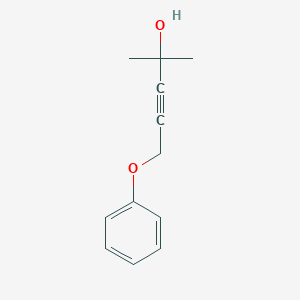

![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)


